2-Ethylcyclohex-1-ene-1-carbonyl chloride
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Overview
Description
2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO. It is a derivative of cyclohexene, featuring an ethyl group at the second position and a carbonyl chloride functional group at the first position. This compound is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethylcyclohex-1-ene-1-carbonyl chloride can be carried out through the following steps:
Chlorination of 2-Ethylcyclohexene: The reaction of 2-ethylcyclohexene with chlorine gas under light generates 2-ethylcyclohexene chloride.
Formation of Carbonyl Chloride: The 2-ethylcyclohexene chloride is then reacted with thionyl chloride (SOCl2) in an alcohol solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and subsequent reaction with thionyl chloride under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Oxidation: Forms carboxylic acids.
Reduction: Yields alcohols.
Scientific Research Applications
2-Ethylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethylcyclohex-1-ene-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols, facilitating the formation of amides, esters, and thioesters .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: Similar structure but lacks the ethyl group at the second position.
2-Methylcyclohex-1-ene-1-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
Cyclohexane-1-carbonyl chloride: Saturated analog without the double bond.
Uniqueness
2-Ethylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both the ethyl group and the double bond, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
74517-11-6 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-ethylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3 |
InChI Key |
ZLZCZCDYHKEHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCCC1)C(=O)Cl |
Origin of Product |
United States |
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